[3-(Fluoromethyl)phenyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a fluoromethyl group attached to the phenyl ring and a methanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Fluoromethyl)phenyl]methanamine typically involves the introduction of a fluoromethyl group to a phenylmethanamine precursor. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with a phenylmethanamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of [3-(Fluoromethyl)phenyl]methanamine;hydrochloride may involve large-scale batch reactions using similar nucleophilic substitution techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(Fluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)phenyl]methanamine: Similar structure but with three fluorine atoms instead of one.
[3-(Chloromethyl)phenyl]methanamine: Contains a chloromethyl group instead of a fluoromethyl group.
[3-(Bromomethyl)phenyl]methanamine: Contains a bromomethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in [3-(Fluoromethyl)phenyl]methanamine;hydrochloride imparts unique chemical properties, such as increased electronegativity and potential for specific biological interactions. This makes it distinct from its analogs with different halogen substituents.
Properties
CAS No. |
655250-95-6 |
---|---|
Molecular Formula |
C8H11ClFN |
Molecular Weight |
175.63 g/mol |
IUPAC Name |
[3-(fluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H |
InChI Key |
PEGIGLHCFXOCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CF)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.